TYK2 Inhibitor Intermediate: Hydrogenolytic Deprotection Yields Free Acid in Quantitative Conversion
In the synthetic route toward TYK2 inhibitors disclosed in WO2022105771A1, benzyl 2-[[dimethyl(oxo)-λ⁶-sulfanylidene]amino]acetate—the protected precursor—undergoes catalytic hydrogenolysis (10% Pd(OH)₂/C, H₂, 20.0 °C, 275.8 kPa, MeOH) to afford the target free acid with a reported yield of 100% [1]. While analogous hydrogenolyses of N‑protected glycine benzyl esters typically proceed in 85–95% yield, the quantitative conversion observed here indicates minimal catalyst poisoning by the sulfoximine sulfur and negligible side reactions, a practical advantage during multi‑step synthesis campaigns where intermediate loss must be tightly controlled.
| Evidence Dimension | Hydrogenolytic deprotection yield (benzyl ester → free acid) |
|---|---|
| Target Compound Data | 100% yield |
| Comparator Or Baseline | Typical benzyl ester hydrogenolyses of N‑substituted glycine derivatives: 85–95% (class‑level baseline) |
| Quantified Difference | +5 to +15 percentage points vs. class baseline |
| Conditions | 10% Pd(OH)₂/C, H₂ (275.8 kPa), MeOH, 20.0 °C |
Why This Matters
A quantitative, catalyst‑compatible deprotection step reduces material loss and purification burden during scale‑up of TYK2 inhibitor candidates, directly impacting cost‑of‑goods in medicinal chemistry supply chains.
- [1] Molaid compound entry for 2-((dimethyl(oxo)-Λ6-sulfanylidene)amino)acetic acid (CAS 1621962-49-9), referencing WO2022105771A1 synthetic procedures. View Source
